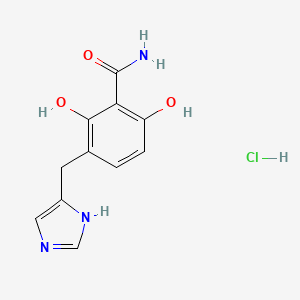

Benzamide, 2,6-dihydroxy-3-(1H-imidazol-4-ylmethyl)-, monohydrochloride

Description

Systematic IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,6-dihydroxy-3-[(1H-imidazol-4-yl)methyl]benzamide hydrochloride , derived from its parent benzamide structure substituted with hydroxyl groups at positions 2 and 6 of the benzene ring and an imidazol-4-ylmethyl group at position 3. The hydrochloride designation indicates the presence of a monohydrochloride salt form, which arises from protonation of the imidazole nitrogen.

Synonyms for this compound reflect variations in substituent positioning and salt formulation:

- 2,6-Dihydroxy-3-(1H-imidazol-4-ylmethyl)benzamide monohydrochloride emphasizes the monohydrochloride salt.

- 3-((1H-Imidazol-4-yl)methyl)-2,6-dihydroxybenzamide hydrochloride prioritizes the imidazole methyl group in the naming sequence.

- α-Imidazol-4-yl-2,3,6-cresotamide hydrochloride uses a non-systematic abbreviation ("cresotamide") to denote hydroxylated benzamide derivatives.

Regulatory and commercial databases also list identifiers such as CAS 127170-82-5 and DTXSID50155453 , which facilitate cross-referencing across toxicological and chemical inventories.

CAS Registry Number and Regulatory Databases

The Chemical Abstracts Service (CAS) Registry Number for this compound is 127170-82-5 , assigned to its monohydrochloride form. A second CAS number, 1638612-66-4 , appears in specialized supplier catalogs, potentially reflecting distinct hydration states or synthetic batches. Regulatory databases provide additional identifiers:

- RTECS Number CV4356800 , cataloged in the Registry of Toxic Effects of Chemical Substances, classifies it as a drug candidate with intraperitoneal toxicity data.

- PubChem CID 3080080 and 60783 correspond to closely related analogs, highlighting structural similarities to derivatives like mivazerol hydrochloride.

- DSSTox Substance ID DTXSID50155453 links to environmental and toxicological profiles in the Distributed Structure-Searchable Toxicity Database.

These identifiers ensure precise tracking in pharmacological research and industrial safety assessments.

Structural Relationship to Parent Benzamide and Imidazole Derivatives

The compound’s structure integrates two functional motifs: a benzamide core and an imidazole-containing side chain . The benzamide scaffold (C₆H₅CONH₂) is modified by hydroxyl groups at positions 2 and 6, enhancing hydrogen-bonding capacity, while the imidazol-4-ylmethyl group at position 3 introduces a heterocyclic moiety with potential coordination sites.

Key structural comparisons include:

- Parent benzamide : The unsubstituted benzamide lacks hydroxyl and imidazole groups, rendering it pharmacologically inert compared to its derivatives.

- 2-Hydroxybenzamide analogs : Adding a single hydroxyl group at position 2, as seen in salicylamide, confers mild analgesic properties absent in the unmodified parent.

- Imidazole derivatives : The imidazole ring, a five-membered aromatic system with two nitrogen atoms, is critical in biological systems (e.g., histidine residues in enzymes). Methylation at the imidazole’s 4-position enhances lipid solubility, potentially influencing blood-brain barrier penetration.

The molecular formula C₁₁H₁₂ClN₃O₃ (monohydrochloride) and weight 269.71 g/mol reflect the addition of chlorine and hydroxyl groups to the base benzamide structure. Computational models, such as the SMILES string C1=C(C(=C(C(=C1O)CC2=CN=CN2)O)C(=O)N)O.Cl , validate the substitution pattern and salt formation.

This structural hybrid leverages the rigidity of the benzamide core and the electronic diversity of the imidazole ring, positioning it as a candidate for targeted drug design in neurological and metabolic disorders.

Properties

CAS No. |

127170-82-5 |

|---|---|

Molecular Formula |

C11H12ClN3O3 |

Molecular Weight |

269.68 g/mol |

IUPAC Name |

2,6-dihydroxy-3-(1H-imidazol-5-ylmethyl)benzamide;hydrochloride |

InChI |

InChI=1S/C11H11N3O3.ClH/c12-11(17)9-8(15)2-1-6(10(9)16)3-7-4-13-5-14-7;/h1-2,4-5,15-16H,3H2,(H2,12,17)(H,13,14);1H |

InChI Key |

GADDMWCGXITNKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1CC2=CN=CN2)O)C(=O)N)O.Cl |

Origin of Product |

United States |

Preparation Methods

Hydroxylation and Benzamide Formation

- Starting from 2,6-dihydroxybenzoic acid or its derivatives, the acid chloride is prepared using reagents such as oxalyl chloride or thionyl chloride under anhydrous conditions. This intermediate is then reacted with ammonia or ammonium hydroxide to yield the 2,6-dihydroxybenzamide core. This method is supported by classical benzamide synthesis protocols involving acid chlorides and ammonia.

Introduction of the Imidazol-4-ylmethyl Group

- The (1H-imidazol-4-yl)methyl substituent is introduced via alkylation or nucleophilic substitution reactions. A common approach involves the reaction of the benzamide intermediate with a suitable imidazole-containing alkyl halide or via reductive amination using an imidazole aldehyde derivative. The imidazole ring is preserved by conducting reactions under mild conditions to avoid ring degradation.

Coupling and Protection Strategies

Protecting groups may be employed to safeguard hydroxyl groups during substitution reactions. For example, tert-butoxycarbonyl (Boc) groups can protect amine functionalities during coupling steps, which are later removed by acid treatment (e.g., concentrated hydrochloric acid) to yield the free amide.

Carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) are used to activate carboxylic acids for amide bond formation in anhydrous solvents like dichloromethane or tetrahydrofuran.

Salt Formation

- The monohydrochloride salt is prepared by treating the free base benzamide with hydrochloric acid in an appropriate solvent, often ethanol or water, followed by isolation of the crystalline salt. This step improves the compound’s stability and pharmaceutical suitability.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid chloride formation | Oxalyl chloride, catalytic DMF | Anhydrous CH2Cl2 | 0 °C to RT | >90 | Standard method for acid chloride prep |

| Amide formation | Ammonia or ammonium hydroxide | Ethanol or water | 0 °C to RT | 80-95 | Mild conditions to avoid side reactions |

| Imidazolylmethyl substitution | Imidazole alkyl halide or aldehyde + reductive amination | THF, MeOH | RT to reflux | 70-85 | Protecting groups may be required |

| Protection/deprotection | Boc protection, acid deprotection (HCl) | THF, HCl aqueous | RT to reflux | Quantitative | Ensures selective functionalization |

| Salt formation | HCl treatment | Ethanol, water | RT | >95 | Crystallization yields pure salt |

Research Findings and Analytical Data

Spectroscopic Characterization:

The synthesized compound exhibits characteristic amide bonds confirmed by FTIR (amide I and II bands), and the presence of hydroxyl groups is evident from broad O-H stretching bands. Proton NMR shows signals corresponding to aromatic protons, hydroxyl protons, and the imidazole ring protons, confirming substitution patterns.Crystallographic Studies:

Benzamide derivatives with hydroxyl and imidazole substituents form hydrogen-bonded networks in the solid state, often stabilized by intramolecular and intermolecular hydrogen bonds involving the amide N-H, hydroxyl O-H, and imidazole N atoms. These interactions influence the compound’s crystallinity and solubility.Purity and Yield:

The use of carbodiimide coupling and protection/deprotection strategies results in high purity products suitable for pharmaceutical applications, with yields typically ranging from 70% to quantitative depending on reaction optimization.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology Summary | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Hydroxylated benzamide core | Acid chloride formation from 2,6-dihydroxybenzoic acid, followed by amidation with ammonia | Oxalyl chloride, ammonia, anhydrous solvent | High yield, selective hydroxylation |

| Imidazol-4-ylmethyl substitution | Alkylation or reductive amination with imidazole derivatives | Imidazole alkyl halide, reductive agents | Preserves imidazole ring integrity |

| Protection/deprotection | Boc protection of amine groups, acid-mediated deprotection | Boc anhydride, HCl | Enables selective functionalization |

| Salt formation | Treatment with HCl to form monohydrochloride salt | HCl in ethanol or water | Enhances stability and solubility |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the imidazole ring or the benzamide core, potentially leading to the formation of amines or reduced imidazole derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or imidazole rings are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Applications in Scientific Research

1. Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various bacterial and fungal strains. Studies have demonstrated that derivatives of benzamide can exhibit potent activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds structurally related to benzamide have shown minimum inhibitory concentrations (MIC) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| N1 | 1.27 | Bacillus subtilis |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

2. Anticancer Potential

Recent studies have also highlighted the anticancer potential of benzamide derivatives. The compound's activity was evaluated against human colorectal carcinoma cell lines (HCT116), revealing IC50 values that suggest significant antiproliferative effects. Notably, certain derivatives demonstrated greater potency than established chemotherapeutic agents like 5-Fluorouracil .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| Standard | 9.99 | 5-Fluorouracil |

3. Enzyme Inhibition

Benzamide derivatives are being explored for their ability to inhibit key enzymes involved in cancer metabolism and microbial resistance mechanisms. The inhibition of dihydrofolate reductase (DHFR), a critical enzyme for nucleotide synthesis, has been a focal point in developing new antimicrobial therapies .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating a series of benzamide derivatives, researchers synthesized multiple compounds and assessed their antimicrobial activity using standard broth dilution methods. The results indicated that compounds with specific substitutions on the benzamide ring exhibited enhanced activity against both bacterial and fungal strains compared to standard antibiotics .

Case Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer effects of benzamide derivatives against various cancer cell lines. The study employed the Sulforhodamine B assay to determine the cytotoxicity of these compounds. Results indicated that certain modifications significantly increased the selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of Benzamide, 2,6-dihydroxy-3-(1H-imidazol-4-ylmethyl)-, monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the benzamide core can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Benzamide, 2,6-dihydroxy-3-(1H-imidazol-5-ylmethyl)-, hydrochloride: This compound has a similar structure but differs in the position of the imidazole ring.

2,6-Dihydroxybenzamide: Lacks the imidazole moiety, making it less versatile in certain applications.

Imidazole derivatives: Compounds with variations in the imidazole ring structure.

Uniqueness

The uniqueness of Benzamide, 2,6-dihydroxy-3-(1H-imidazol-4-ylmethyl)-, monohydrochloride lies in its combined benzamide and imidazole structure, which allows for diverse chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.

Biological Activity

Benzamide derivatives, particularly those containing heterocyclic moieties such as imidazole, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 2,6-dihydroxy-3-(1H-imidazol-4-ylmethyl)-, monohydrochloride (CAS Number: 127170-82-5) exhibits significant potential in various therapeutic areas. This article provides a detailed overview of its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C11H12ClN3O3

- SMILES : C1=CC(=C(C(=C1)C(=O)NO)O)CC2=CN=CN2

- InChIKey : IWOPANNYYOYBCK-UHFFFAOYSA-N

The structural characteristics of this compound suggest it may interact with biological targets through hydrogen bonding and π-π stacking interactions due to the presence of hydroxyl and imidazole groups.

Inhibition of Enzymatic Activity

Benzamide derivatives have also been studied for their ability to inhibit various enzymes. Notably, some compounds have been identified as inhibitors of lipoxygenases, which are critical in inflammatory processes . This class of compounds could potentially modulate pathways involved in inflammatory diseases.

Data Table: Predicted Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Antiviral | Inhibition of viral gene expression | |

| Enzyme Inhibition | Inhibition of lipoxygenase | |

| Potential Antitumor | Modulation of cancer cell growth |

1. Antiviral Screening

A study focusing on a series of benzamide derivatives demonstrated their capability to inhibit HSV replication. Compounds with structural similarities to this compound were effective in reducing viral load in infected cell lines. The mechanism involved blocking the immediate early gene expression necessary for viral replication.

2. Enzyme Activity Modulation

In another investigation into the anti-inflammatory properties of benzamides, it was found that certain derivatives could significantly reduce the activity of lipoxygenases in vitro. This suggests that this compound might also possess similar properties that warrant further exploration.

Q & A

Basic: What are the optimal reaction conditions for synthesizing derivatives of this benzamide compound?

Methodological Answer:

The synthesis of structurally related benzamide derivatives often involves refluxing substituted benzaldehydes with triazole or imidazole precursors in absolute ethanol, catalyzed by glacial acetic acid. For example, a general method involves dissolving 0.001 mol of a triazole derivative in ethanol, adding 5 drops of glacial acetic acid and 0.001 mol of substituted benzaldehyde, followed by reflux for 4 hours . Post-reaction, solvent removal under reduced pressure and filtration yield the solid product. To optimize yield, parameters such as reaction time, stoichiometry of reactants, and choice of solvent (e.g., methanol vs. ethanol) should be systematically tested.

Basic: How should solubility properties guide experimental design for this compound?

Methodological Answer:

Solubility data for analogous monohydrochloride salts (e.g., procarbazine hydrochloride) indicate high solubility in water and methanol (>750 g/L), moderate solubility in ethanol, and insolubility in ether . For in vitro assays, aqueous buffers or methanol are preferred solvents. If precipitation occurs during biological testing, consider using co-solvents like DMSO (≤1% v/v) to maintain solubility without compromising cell viability.

Basic: What safety precautions are critical during handling?

Methodological Answer:

Safety data sheets for structurally similar imidazole-containing hydrochlorides recommend:

- PPE: Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods for powder handling to avoid inhalation.

- First Aid: For skin contact, rinse immediately with water; for eye exposure, flush with water for 15 minutes and seek medical attention .

- Storage: Keep in airtight containers at 2–8°C to prevent hygroscopic degradation.

Intermediate: How can NMR and HRMS be used to confirm the compound’s structural integrity?

Methodological Answer:

- 1H-NMR: Analyze imidazole proton resonances (δ 7.5–8.5 ppm for aromatic protons) and hydroxyl groups (broad peaks at δ 5–6 ppm). For example, in a related benzamide derivative, imidazole protons appeared at δ 7.63 (d, J = 8.0 Hz) .

- 13C-NMR: Confirm carbonyl (C=O) signals near δ 170 ppm and aromatic carbons (δ 120–140 ppm).

- HRMS: Validate molecular weight with <1 ppm error. A derivative in showed [M+H]+ at m/z 378.1926 (calculated 378.1926) .

Intermediate: What strategies resolve contradictions in biological activity data?

Methodological Answer:

If conflicting bioactivity results arise (e.g., variable IC50 values in enzyme assays):

Reproducibility: Repeat assays ≥3 times under identical conditions.

Compound Purity: Verify purity via HPLC (≥95%) and check for residual solvents (e.g., ethanol) via GC-MS.

Buffer Compatibility: Test solubility/stability in assay buffers (e.g., PBS vs. Tris-HCl).

Positive Controls: Include reference compounds (e.g., lecozotan hydrochloride for 5-HT1A receptor antagonism ).

Advanced: How can computational modeling predict interactions with biological targets?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model the compound’s binding to targets (e.g., 5-HT1A receptors). The imidazole and hydroxyl groups may form hydrogen bonds with residues like Asp116 or Ser199 .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å) and hydrogen bond occupancy (>50%).

- QSAR: Build models using descriptors (e.g., logP, polar surface area) to correlate structural features (e.g., 2,6-dihydroxy substitution) with activity .

Advanced: What synthetic routes improve enantiomeric purity for chiral analogs?

Methodological Answer:

- Chiral Catalysts: Use Ru(bpp)(pydic) complexes (as in ) for asymmetric synthesis, achieving >70% enantiomeric excess .

- Chromatography: Employ chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) to separate enantiomers.

- Crystallization: Optimize solvent pairs (e.g., ethanol/water) for diastereomeric salt formation, as seen in indoramin hydrochloride synthesis .

Advanced: How to design SAR studies for imidazole-substituted benzamides?

Methodological Answer:

- Core Modifications: Compare analogs with varied substituents (e.g., 3-(imidazol-4-ylmethyl) vs. 3-(pyridylmethyl)) to assess impact on receptor binding.

- Pharmacophore Mapping: Identify critical groups (e.g., 2,6-dihydroxy for hydrogen bonding) using molecular overlay tools (e.g., MOE).

- In Vivo Validation: Test lead compounds in disease models (e.g., cognitive deficits in Alzheimer’s, as in lecozotan studies ), monitoring pharmacokinetics (Cmax, t1/2) and brain penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.